molecular formula C22H22N2O3S2 B2400040 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2309796-75-4

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2400040
CAS No.: 2309796-75-4
M. Wt: 426.55
InChI Key: GHVSEBBIGDPTOY-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3SC_{21}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 426.6 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the benzo[b]thiophene moiety suggests potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies.

Biological Activity

Anticancer Potential:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, a study on heterocyclic compounds demonstrated that derivatives containing quinoline and pyrrole rings showed promising cytotoxic effects against various cancer cell lines. In particular, the introduction of specific functional groups can enhance the compound's potency against cancer cells by modulating pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity:
Sulfonamides have been historically recognized for their antibacterial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis in bacteria . Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be explored for its antimicrobial potential.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways. For example, compounds with similar structures have been reported to activate apoptotic pathways or inhibit specific kinases involved in tumor growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Study Compound Tested Cell Line IC50 (μM) Notes
Quinoline DerivativeHepG20.25Strong antitumor activity observed
Pyrrole-based CompoundMCF70.49Effective against breast cancer cells
Sulfonamide AnalogA5493.35Significant cytotoxicity reported

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Propan-2-yl Group: Alkylation reactions using appropriate alkyl halides are commonly employed.
  • Attachment of the Sulfonamide Group: This step typically involves amidation reactions using sulfonyl chlorides or anhydrides.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14(10-17-13-28-20-5-3-2-4-19(17)20)23-29(26,27)18-11-15-6-7-21(25)24-9-8-16(12-18)22(15)24/h2-5,11-14,23H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVSEBBIGDPTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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